molecular formula C11H7F3O B11890144 8-(Trifluoromethyl)naphthalen-2-ol CAS No. 142116-16-3

8-(Trifluoromethyl)naphthalen-2-ol

Cat. No.: B11890144
CAS No.: 142116-16-3
M. Wt: 212.17 g/mol
InChI Key: YGGBXLPGXWTTQZ-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-7-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-7-naphthol typically involves the introduction of a trifluoromethyl group into a naphthol precursor. One common method is the trifluoromethylation of naphthol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium fluoride (CsF). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-7-naphthol may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available organic precursors and fluorinating agents, ensuring a consistent and high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-7-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroxy derivatives, and various substituted naphthols .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-7-naphthol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-7-naphthol is unique due to its naphthol backbone, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

142116-16-3

Molecular Formula

C11H7F3O

Molecular Weight

212.17 g/mol

IUPAC Name

8-(trifluoromethyl)naphthalen-2-ol

InChI

InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6,15H

InChI Key

YGGBXLPGXWTTQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)(F)F

Origin of Product

United States

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